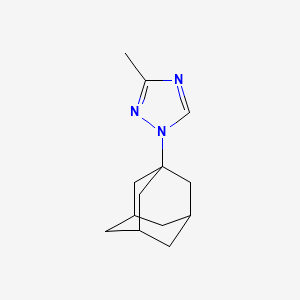
5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide, also known as FITC-triazole, is a fluorescent dye that has gained popularity in the field of scientific research. The compound is synthesized through a simple and efficient method and has been utilized in various biochemical and physiological studies.
Mecanismo De Acción
5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee works by binding to specific biomolecules through covalent or non-covalent interactions. Once bound, the compound emits green light, which can be detected and quantified using fluorescence microscopy or spectroscopy. The binding specificity of 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee can be tuned by modifying the functional groups on the triazole ring, allowing for the labeling of different biomolecules.
Biochemical and Physiological Effects:
5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee has no known biochemical or physiological effects on cells or tissues. The compound is non-toxic and does not interfere with cellular processes, making it an ideal tool for studying living systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee is its high sensitivity and specificity. The compound can be used to label biomolecules at low concentrations, allowing for the detection of small changes in localization or interactions. 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee is also highly stable, making it suitable for long-term experiments. However, one limitation of 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee is its photobleaching, which can occur over time and reduce the fluorescence signal. Additionally, the compound requires excitation with blue light, which can cause autofluorescence in some samples.
Direcciones Futuras
For 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee include the development of new functional groups for the triazole ring, which could expand the labeling capabilities of the compound. Additionally, the use of 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee in vivo is an area of active research, as the compound has the potential to be used as a diagnostic tool for diseases such as cancer. Finally, the combination of 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee with other labeling techniques, such as super-resolution microscopy, could further enhance its utility in scientific research.
Métodos De Síntesis
5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee is synthesized through a copper-catalyzed 1,3-dipolar cycloaddition reaction between an alkyne and an azide. The reaction yields a triazole ring, which is then functionalized with a carboxamide group and an amino group. The final product is a fluorescent dye that emits green light when excited with blue light.
Aplicaciones Científicas De Investigación
5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee has been widely used in scientific research as a fluorescent label for biomolecules such as proteins, peptides, and nucleic acids. The compound is highly sensitive and specific, making it an ideal tool for studying the localization, dynamics, and interactions of biomolecules in cells and tissues. 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee has also been utilized in drug discovery, as it can be used to screen for compounds that bind to specific targets.
Propiedades
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O/c1-7(2)15-12(19)10-11(14)18(17-16-10)9-5-3-8(13)4-6-9/h3-7H,14H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUNHTNBQXDGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-cyclohexen-1-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199584.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5199590.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5199603.png)
![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)




![5-[(2,5-dimethylphenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5199632.png)


